![molecular formula C14H8ClF3N4 B3004458 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile CAS No. 338420-08-9](/img/structure/B3004458.png)

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

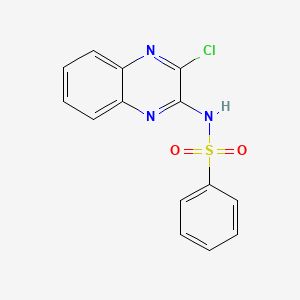

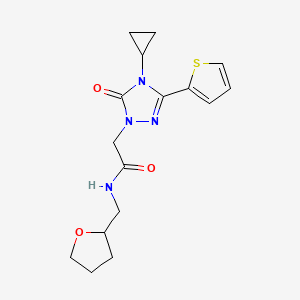

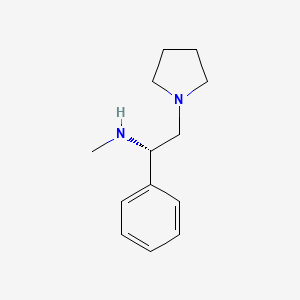

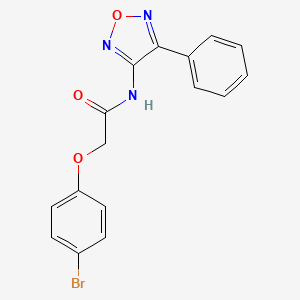

The compound 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile is a pyridine derivative, which is a class of compounds known for their aromaticity and nitrogen-containing heterocycle. Pyridine derivatives are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives often involves novel protocols to introduce various functional groups that can alter the physical and chemical properties of the compound. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved from its chlorinated precursor using a novel protocol . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved Vilsmeier–Haack chlorination . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. For example, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was elucidated using this method, revealing the presence of hydrogen bonds and other structural features . The molecular structure of pyridine derivatives can also be characterized by spectroscopic methods such as FT-IR, NMR, and UV-vis absorption spectroscopy .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. The introduction of electron-withdrawing or electron-donating groups can affect the compound's participation in various chemical reactions. For instance, the presence of a nitro group and a chloro substituent can make the pyridine ring more susceptible to nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often studied using spectroscopic techniques. For example, the absorption and fluorescence spectra of these compounds can be recorded in different solvents, and the effects of solvent polarity on the spectra can be interpreted . The hydration of pyridine bases in benzene has been studied, indicating the formation of hydrated species with different compositions, which is relevant for understanding the solvation and protonation behavior of these compounds .

科学的研究の応用

Chemical Synthesis and Structural Analysis

Synthesis Techniques : Pyridine derivatives, like the one , are often synthesized using novel protocols involving hydrazine derivatives. One study illustrated the synthesis of a pyridine derivative from a chloro-substituted precursor, demonstrating intricate steps and structural uniqueness (Tranfić et al., 2011).

Molecular Docking and Biological Screening : Similar compounds have been studied for their molecular docking properties. For instance, a series of novel pyridine derivatives were prepared and subjected to in silico molecular docking screenings against specific target proteins, demonstrating their potential in biological research (Flefel et al., 2018).

Density Functional Theory (DFT) Study : DFT calculations have been used to study the relative energies, enthalpies, and free energies of hydrazone sensitizers, including those structurally related to the compound , providing insights into their chemical behavior and stability (Al‐Sehemi et al., 2015).

X-ray Crystallography : Structural determination through X-ray diffraction methods is a common approach. This technique helps understand the molecular geometry and intermolecular interactions of pyridine derivatives, contributing significantly to the field of crystallography and material science (Ibrahim & El-Gohary, 2016).

Spectroscopic Analysis : Spectroscopic techniques such as FT-IR, NMR, and UV-Vis absorption spectroscopy are essential in characterizing pyridine derivatives. These methods provide valuable information on the molecular structure and the nature of chemical bonds within the compound (Mohey et al., 2010).

Protoporphyrinogen Oxidase Inhibition : Studies involving trifluoromethyl-substituted compounds, which share some structural similarity with the compound , have been conducted to investigate their role as protoporphyrinogen oxidase inhibitors, indicating their potential application in agricultural chemistry (Li et al., 2005).

将来の方向性

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve its use in the development of new agrochemical and pharmaceutical compounds.

特性

IUPAC Name |

4-[(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydrazinyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N4/c15-12-5-10(14(16,17)18)7-20-13(12)8-21-22-11-3-1-9(6-19)2-4-11/h1-5,7-8,22H/b21-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUKUYKVEYJVAK-ODCIPOBUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)

![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)